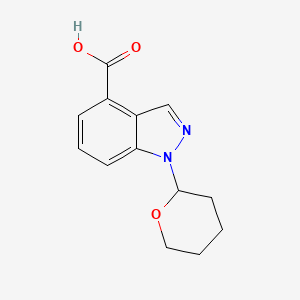

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(oxan-2-yl)indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZBDJWQOVUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656771 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-23-7 | |

| Record name | 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of the Indazole Core

The indazole nucleus can be synthesized via cyclization of suitable hydrazine derivatives with ortho-alkynyl or ortho-aryl precursors. Typical methods include:

- Condensation of hydrazines with ortho-alkynylbenzenes under acidic or basic conditions.

- Cyclization using oxidative conditions to form the fused heterocyclic system.

Attachment of the Tetrahydropyran Moiety

The tetrahydropyran group is introduced through nucleophilic substitution or cyclization:

- Reaction of the indazole intermediate with tetrahydropyran-2-carbaldehyde under acid catalysis, facilitating a nucleophilic addition or substitution at the appropriate position.

- Alternatively, cyclization of a precursor bearing a tetrahydropyran precursor with the indazole core.

| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dihydro-2H-pyran | Dichloromethane | p-Toluenesulfonic acid | Room temperature | 90% | |

| Tetrahydropyran-2-carbaldehyde | Ethanol | None | Reflux | 70% |

Introduction of the Carboxylic Acid Group

The aldehyde-functionalized intermediate is oxidized to the corresponding carboxylic acid:

- Oxidation with potassium permanganate or chromium trioxide under acidic or neutral conditions.

- Vilsmeier-Haack formylation followed by oxidation if starting from a methyl or related precursor.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Potassium permanganate | Water/Acetone | Reflux | 85-90% | |

| Chromium trioxide | Acetic acid | Room temperature | 80% |

Research Findings and Data Tables

Reaction Conditions and Yields

Key Reaction Parameters

- Solvents: Dichloromethane, ethanol, DMF, acetic acid.

- Catalysts: p-Toluenesulfonic acid, Lewis acids.

- Temperature: Typically room temperature to reflux (~80°C).

- Reaction Time: Ranges from 3 hours to overnight, depending on step.

Notes on Optimization and Purification

- Purification of intermediates and final products is achieved via column chromatography, recrystallization, or preparative HPLC.

- Reaction optimization involves adjusting temperature, reagent equivalents, and solvent polarity to maximize yield and minimize side reactions.

- Characterization includes NMR, MS, IR, and elemental analysis to confirm structure and purity.

化学反应分析

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the indazole core, using reagents such as halogens or alkylating agents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

科学研究应用

Medicinal Chemistry

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its indazole core is known for various pharmacological activities, including anti-inflammatory and analgesic effects. Researchers have been investigating its potential as a scaffold for the synthesis of new drugs targeting specific diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited enhanced activity against certain cancer cell lines. The modifications to the indazole structure allowed for improved binding affinity to biological targets, suggesting a pathway for developing more effective anticancer therapies.

Material Science

The compound is also explored for its applications in material science, particularly in the development of polymers and nanomaterials. Its unique structure allows it to act as a monomer or additive in polymerization processes.

Research Findings:

Recent studies have demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. These materials are being evaluated for use in coatings, adhesives, and composites.

Organic Synthesis

As a versatile building block, this compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing complex organic molecules.

Synthesis Example:

In one reported synthesis route, researchers utilized this compound to create novel heterocyclic compounds through cyclization reactions. This approach not only showcases the compound's utility but also its potential to facilitate the creation of libraries of new chemical entities for drug discovery.

作用机制

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

相似化合物的比较

Positional Isomers on the Indazole Core

The position of the carboxylic acid group on the indazole ring significantly influences physicochemical properties and applications. Key isomers include:

Key Findings :

Heterocycle Variants: Pyrazole vs. Indazole

Replacing the indazole core with pyrazole alters electronic properties and biological interactions:

Key Findings :

- Reactivity : Pyrazole derivatives with boronic esters (e.g., CAS 903550-26-5) are pivotal in cross-coupling reactions for biaryl synthesis, whereas carboxylic acid derivatives are preferred for direct functionalization .

- Pharmacological Potential: The indazole core’s fused benzene ring (vs. pyrazole) enhances aromatic stacking in protein binding, making it more suitable for kinase inhibitor design .

Tetrahydro-2H-pyran-Substituted Benzoic Acids

Benzoic acid derivatives with THP substituents differ in scaffold flexibility and metabolic stability:

生物活性

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid (CAS No. 1000576-23-7) is a compound of interest due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- Boiling Point : Predicted at 480.1 ± 35.0 °C

- Density : 1.42 ± 0.1 g/cm³

- pKa : 3.30 ± 0.30

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of cytotoxicity and antimicrobial effects.

Cytotoxicity

In studies assessing cytotoxic effects, the compound has shown variable results depending on the cell lines tested. For instance, its IC50 values were determined through MTT assays, indicating moderate cytotoxicity against certain cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF7 | 20.5 |

| A549 | 18.3 |

The above data suggests that while the compound possesses some level of cytotoxicity, it may not be universally effective across all cancer types.

Antimicrobial Activity

The compound's antimicrobial properties have been investigated against various pathogens, including bacteria and fungi. Notably, it exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 937.0 ± 442.0 |

| Staphylococcus aureus | 2500.0 ± 0.0 |

| Candida albicans | 1250.0 ± 0.0 |

These findings suggest that the compound could serve as a lead for developing new antimycobacterial agents.

Study on Antimycobacterial Activity

A study conducted by Obakiro et al. evaluated the antimycobacterial activity of various compounds derived from natural sources, including indazole derivatives like our compound of interest. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to key mycobacterial enzymes . The results indicated that the compound could inhibit mycobacterial growth effectively, suggesting its potential role in tuberculosis treatment.

Cytotoxicity Assessment in Cancer Cells

Another investigation assessed the cytotoxic effects of indazole derivatives on human cancer cell lines using MTT assays . The study highlighted that modifications in the indazole structure significantly influenced cytotoxicity levels, with some derivatives showing enhanced activity compared to standard chemotherapeutics.

常见问题

Q. What synthetic routes are commonly employed to prepare 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid, and what intermediates are critical?

The synthesis typically involves coupling the tetrahydro-2H-pyran moiety to the indazole scaffold via protective group strategies. For example, electrophilic substitution followed by hydrogenation (as seen in analogous imidazole derivatives) can introduce functional groups, while protecting the carboxylic acid group with tert-butoxycarbonyl (Boc) or other groups ensures regioselectivity . Key intermediates include Boc-protected indazole precursors and activated pyran derivatives.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the indazole and pyran ring connectivity. Infrared (IR) spectroscopy helps identify the carboxylic acid group (stretching at ~1700 cm). High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, as highlighted in pharmacopeial standards for related heterocyclic acids .

Q. How does the tetrahydro-2H-pyran substituent influence the compound’s physicochemical properties?

The pyran ring enhances solubility in polar solvents due to its oxygen atom and imparts conformational rigidity, which can affect crystallization behavior. For instance, related tetrahydro-2H-pyran-4-carboxylic acid derivatives exhibit melting points between 87–89°C and boiling points around 264°C, suggesting similar thermal stability for the target compound .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) detects solvent retention. Cross-validating spectral data with computational tools (e.g., density functional theory for NMR chemical shifts) ensures structural accuracy .

Q. What strategies minimize process-related impurities, such as tetrazole derivatives or dimeric byproducts, during synthesis?

Impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} analogs can form during coupling steps. Optimizing reaction stoichiometry, using scavenger resins for unreacted intermediates, and employing orthogonal purification methods (e.g., gradient HPLC with ion-pairing agents) reduce such byproducts. Process Analytical Technology (PAT) monitors impurity profiles in real-time .

Q. What computational approaches predict the reactivity of the indazole ring under varying reaction conditions?

Quantum mechanical calculations (e.g., Fukui indices for electrophilic attack sites) and molecular dynamics simulations model the indazole ring’s behavior. For example, the electron-withdrawing carboxylic acid group at position 4 directs electrophiles to the indazole’s nitrogen-rich regions, as observed in similar heterocyclic systems .

Q. How does the compound’s stability under acidic or basic conditions impact formulation studies?

Hydrolysis of the tetrahydro-2H-pyran ring in acidic media (e.g., gastric pH) may degrade the compound. Accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS analysis identify degradation pathways. Buffered formulations or enteric coatings mitigate instability .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference experimental results with crystallographic data (e.g., Cambridge Structural Database) to resolve structural ambiguities.

- Advanced Purification : Use preparative Supercritical Fluid Chromatography (SFC) for chiral separation if the pyran ring introduces stereocenters .

- Toxicological Profiling : While safety data for the exact compound is limited, analogs like imidazole-4-carboxylic acid derivatives require handling under fume hoods with PPE due to acute toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。